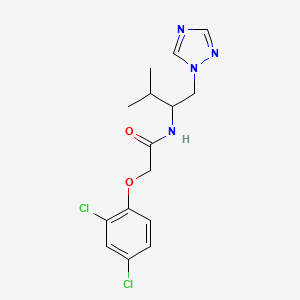

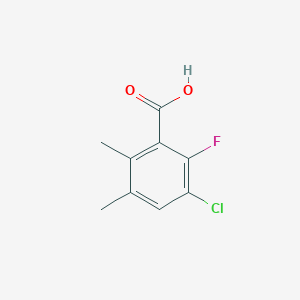

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chloro-fluoro benzene derivatives involves multistep chemical reactions, starting from commercially available building blocks or through specific chemical transformations. For example, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as multireactive starting materials in heterocyclic oriented synthesis (HOS) for generating various nitrogenous heterocycles, demonstrating the versatility of chloro-fluoro benzene derivatives in synthesizing complex molecular structures (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including dimethylbenzoic acid variants, has been extensively studied through techniques like X-ray crystallography. These studies reveal the geometric configurations, bond lengths, and angles, providing insights into the molecular conformation and its influence on chemical reactivity and properties (Colapietro et al., 1984).

Chemical Reactions and Properties

Chloro-fluoro benzene derivatives undergo a variety of chemical reactions, including cyclization, nitration, and substitution, to yield heterocyclic compounds and other complex structures. These reactions are crucial for exploring new chemical entities with potential applications in drug discovery and material science (Chang-chun, 2006).

Aplicaciones Científicas De Investigación

Building Block for Heterocyclic Compounds

4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the compound , is recognized as a versatile building block in heterocyclic oriented synthesis (HOS). It is instrumental in creating a variety of nitrogenous heterocycles including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery, highlighting the compound's potential in medicinal chemistry (Křupková et al., 2013).

Synthesis of Pyrazoles as Herbicide Intermediates

The compound 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, serving as a herbicide intermediate, is synthesized from 4-chloro-2-fluoroanisole. This process involves multiple steps, including treatment with dichloromethyl methyl ether, titanium tetrachloride, and methyl Grignard, followed by oxidation, and reaction with ethyl trifluoroacetate and aqueous hydrazine (Zhou Yu, 2002).

Antimicrobial and Antiproliferative Agents

Condensation of 2-amino-5-chlorobenzoic acid with benzoyl chloride leads to the formation of 2-benzamido-5-chloro benzoic acid, which upon cyclization with primary amines yields quinazolin-4(3H)-ones. These compounds have been evaluated and showed promising anti-inflammatory, antiproliferative, and antimicrobial activities, suggesting their potential in pharmaceutical development (Vachala et al., 2011).

Synthesis of Oxadiazole and Thiazolidin-4-One Derivatives

3-Chloro-2-fluoro benzoic acid is used to synthesize a series of 1,3,4-oxadiazole and thiazolidin-4-one derivatives. These compounds have been characterized and evaluated for their anti-convulsant and anti-inflammatory activities, showing significant biological activities supported by molecular docking studies (Bhat et al., 2016).

Propiedades

IUPAC Name |

3-chloro-2-fluoro-5,6-dimethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSODOCURUBXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

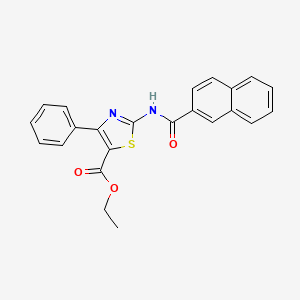

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2486534.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)

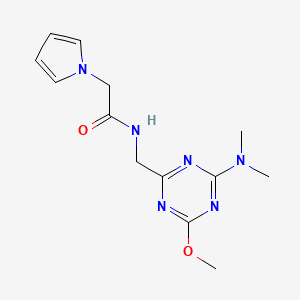

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)